tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-methoxyphenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)16-11-5-6-12-7-9-13(18-4)10-8-12/h7-10H,11H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJINLHQWUAJFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172755 | |
| Record name | 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-74-6 | |
| Record name | 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetylene and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Palladium catalysts, such as Pd(PPh3)4, are often employed to facilitate the coupling reactions. Bases like triethylamine (TEA) or sodium hydride (NaH) are used to deprotonate the acetylene group, enabling nucleophilic attack on the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamate derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry
Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate serves as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using KMnO4 or CrO3 |
| Reduction | Reduced using H2 in the presence of Pd/C |
| Substitution | Nucleophilic substitution at the carbamate nitrogen |
Biology
The compound is being investigated for its potential biological activities , including:
- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Case Study: Research has shown that similar carbamates can modulate enzyme activity, suggesting potential applications in drug design targeting enzyme pathways .
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Properties: Potential anti-inflammatory and anticancer activities have been noted in preliminary studies.
Case Study: A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, indicating that this compound may also possess similar properties .
Industry
The compound finds applications in the development of new materials and chemical processes. Its reactivity allows it to be utilized in producing specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 929975-74-6 [14]
- Molecular Formula: C₁₅H₁₉NO₃ [15]
- Structure : Comprises a tert-butyl carbamate group attached to a propargyl chain (prop-2-yn-1-yl) substituted with a 4-methoxyphenyl group at the terminal carbon.
Synthesis : Synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate and propargylamine derivatives. For example, describes similar compounds synthesized by reacting substituted propargyl alcohols with tert-butyl carbamate under catalytic conditions, yielding products with 75–88% efficiency [2].
Applications : This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors (e.g., nitric oxide synthase inhibitors) [3] and peptidomimetics for HIV-1 capsid binding [5].
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Analogues
| Compound Name | Substituents/R-Groups | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| tert-Butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate (Target Compound) | 4-Methoxyphenyl | C₁₅H₁₉NO₃ | Intermediate for enzyme inhibitors; NMR: δ 3.8 (OCH₃), δ 1.4 (tert-butyl) [15] | [15] |
| tert-Butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4b) | 4-Methoxyphenyl + phenyl at C3 | C₂₁H₂₁NO₃ | Increased steric bulk; used in HBF4-C studies; yield: 78% [2] | [2] |
| tert-Butyl[1-(4-methoxy-2-methylphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4c) | 4-Methoxy-2-methylphenyl + phenyl at C3 | C₂₂H₂₃NO₃ | Enhanced lipophilicity; yield: 88% [2] | [2] |
| tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate | 3-Fluorophenyl | C₁₄H₁₆FNO₂ | Higher electronegativity; improved metabolic stability; price: €493/100 mg [16] | [16] |
| tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate | 2-tert-Butylpyrimidin-4-yl | C₁₆H₂₂N₄O₂ | Aromatic heterocyclic moiety; potential kinase inhibition [18] | [18] |
| N-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]-4-nitroaniline (4d) | 4-Methoxyphenyl + 4-nitroaniline | C₁₆H₁₃N₂O₃ | Electron-withdrawing nitro group; reduced stability; yield: 77% [2] | [2] |
Structural Modifications and Impact
Substituent Effects :
- Electron-Donating Groups (e.g., 4-methoxy) : Enhance stability and modulate electronic properties for better binding in enzyme active sites (e.g., HIV-1 capsid binders [5]).
- Electron-Withdrawing Groups (e.g., nitro in 4d) : Increase reactivity but reduce metabolic stability due to susceptibility to reduction [2].
- Fluorine Substituents (e.g., 3-fluorophenyl) : Improve lipophilicity and bioavailability, as seen in fluorinated analogues [16].
Heterocyclic moieties (e.g., pyrimidine in [18]) introduce planar aromatic systems, enabling π-π stacking interactions in drug-receptor binding.
Synthetic Yields :
- Analogues with simpler substituents (e.g., 4c) achieve higher yields (88%) compared to nitro-substituted derivatives (77%) due to fewer side reactions [2].
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting tert-butyl carbamate with propargylamine derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran at room temperature for 12–24 hours . Key factors include:
- Base selection : Triethylamine is preferred for its mild basicity and compatibility with propargyl intermediates.
- Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing transition states.
- Temperature control : Prolonged heating may lead to side reactions (e.g., alkyne dimerization).
- Data Table :
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | ~75% yield |
| Base | Triethylamine | Minimal side products |
| Time | 18 hours | Max conversion |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Despite limited acute toxicity data, standard precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store at room temperature in airtight containers, away from strong acids/bases to prevent decomposition .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : H NMR (δ 1.4 ppm for tert-butyl protons; δ 7.2–6.8 ppm for aromatic protons) and C NMR (δ 155 ppm for carbamate carbonyl) .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z consistent with molecular weight (e.g., ~305 for CHNO) .
- IR : Stretching vibrations at ~1700 cm (C=O) and ~3300 cm (N-H) confirm carbamate functionality .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between batches be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents or stereochemical impurities. Strategies include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product .
- Cross-validation : Compare with computed spectra (e.g., PubChem data ) or synthesize reference standards.
- Advanced techniques : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Q. What strategies optimize its solubility for biological assays?
- Methodological Answer : The compound’s hydrophobicity (logP ~2.5) limits aqueous solubility. Solutions include:
Q. How does the tert-butyl carbamate group influence stability under physiological conditions?
- Methodological Answer : The tert-butyl group enhances steric protection of the carbamate, reducing enzymatic hydrolysis. Stability assays (e.g., in plasma at 37°C) show:
- Half-life : ~8 hours in human plasma, compared to <1 hour for methyl carbamates .
- Degradation products : Detectable via LC-MS as tert-butanol and free amine derivatives .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for this compound?
- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Mitigation steps:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Purity verification : HPLC purity ≥95% reduces off-target effects .
- Dose-response curves : Compare IC values across multiple replicates to assess reproducibility .
Advanced Application Scenarios
Q. How can computational modeling guide its use in enzyme inhibition studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or proteases. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian-based DFT calculations .
- Target selection : Prioritize enzymes with hydrophobic active sites (compatible with tert-butyl group) .
- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
